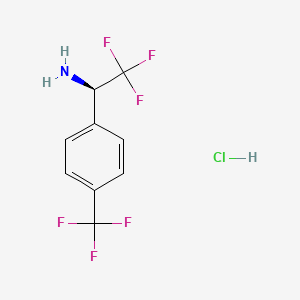

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

CAS No.: 1260618-04-9

Cat. No.: VC5269470

Molecular Formula: C9H8ClF6N

Molecular Weight: 279.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260618-04-9 |

|---|---|

| Molecular Formula | C9H8ClF6N |

| Molecular Weight | 279.61 |

| IUPAC Name | (1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1 |

| Standard InChI Key | KBJQMJLPMZXUCR-OGFXRTJISA-N |

| SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features an ethylamine backbone substituted with two trifluoromethyl groups at the C2 position and a para-trifluoromethylphenyl group at the C1 position. The (R)-configuration at the chiral center distinguishes it from its enantiomer, influencing its biochemical interactions and synthetic pathways . The hydrochloride salt enhances solubility and stability, a common modification for amine-containing pharmaceuticals .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇ClF₆N | |

| Molecular Weight | 279.61 g/mol | |

| Parent Compound (CID) | 56971965 | |

| Chiral Center Configuration | (R) |

Synthesis and Enantioselective Methodologies

Biocatalytic Asymmetric Synthesis

Recent advances in biocatalysis have enabled enantioselective synthesis of α-trifluoromethyl amines. Engineered variants of cytochrome c from Hydrogenobacter thermophilus catalyze N–H carbene insertion reactions using benzyl 2-diazotrifluoropropanoate, yielding α-trifluoromethyl amino esters with >99% yield and 95:5 enantiomeric ratio (er) . While this method targets structurally analogous compounds, its principles are extensible to the synthesis of (R)-2,2,2-trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride by modifying the aryl amine substrate .

Substrate and Protein Engineering

Adjusting diazo reagents (e.g., varying ester groups) inverts enzyme enantioselectivity, permitting access to both (R)- and (S)-enantiomers . Computational analyses reveal that steric and electronic interactions between the enzyme active site and the trifluoromethyl group dictate stereochemical outcomes, providing a blueprint for rational design .

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. While specific solubility data for this compound are unavailable, analogous trifluoroethylamine hydrochlorides demonstrate solubility >100 mg/mL in aqueous solutions .

Spectroscopic Characteristics

-

NMR: The ¹⁹F NMR spectrum is expected to show distinct signals for the three equivalent fluorine atoms in the -CF₃ groups (δ ≈ -60 to -70 ppm) .

-

MS: High-resolution mass spectrometry would confirm the molecular ion peak at m/z 279.61 .

Applications in Medicinal Chemistry

Role as a Synthon

α-Trifluoromethyl amines are pivotal intermediates in drug discovery, enhancing metabolic stability and binding affinity . The para-trifluoromethylphenyl moiety in this compound may facilitate interactions with hydrophobic enzyme pockets, making it valuable for protease inhibitor development .

Derivatization Pathways

Chemoenzymatic diversification enables conversion to β-trifluoromethyl-β-amino alcohols and halides, expanding utility in synthesizing bioactive molecules . For example, hydrogenolysis of the benzyl ester in related compounds yields free amino acids for peptide synthesis .

Protective Measures

Laboratory handling requires nitrile gloves, goggles, and fume hoods to mitigate inhalation risks . Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Recent Advances and Future Directions

Biocatalytic Innovations

The 2022 JACS study highlights enzyme engineering as a sustainable route to enantioenriched trifluoromethyl amines, circumventing traditional transition-metal catalysts . Future work may optimize Ht-Cc552 variants for broader substrate scope, including bulkier aryl amines .

Computational Modeling

Molecular dynamics simulations predict that substituting active-site residues (e.g., Met64 to Ala) reduces steric hindrance, improving activity toward para-substituted aryl amines . Such insights could accelerate the design of tailored catalysts for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume